1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine is a derivative of pyrazole with phenyl and methanamine substitution in the 3-position and 5-position, respectively. This compound has gained attention for its potential therapeutic applications in various fields of research.
Preparation Methods
The synthesis of 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine involves several steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylphenylhydrazine and an appropriate aldehyde or ketone.
Formation of Pyrazole Ring: The hydrazine reacts with the aldehyde or ketone to form the pyrazole ring.
Substitution Reaction: The pyrazole derivative undergoes a substitution reaction with methanamine to yield the final product.
Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine can be compared with other similar compounds:
2,4,6-Trimethylaniline: This compound shares the trimethylphenyl group but lacks the pyrazole and methanamine moieties.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound contains the trimethylphenyl group but has an imidazole ring instead of a pyrazole ring.
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: This compound has a similar structure but with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and methanamine groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2089670-74-4 |
---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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